BTM-1086
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTM-1086: is a compound known for its potential therapeutic effects, particularly in the treatment of ulcers and spasms. It has been studied for its anti-ulcerous and anti-secretory properties, making it a compound of interest in pharmaceutical research .
Preparation Methods
The synthesis of BTM-1086 involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Scientific Research Applications
BTM-1086 has been extensively studied for its applications in:
Chemistry: As a model compound for studying benzothiazepine derivatives.
Biology: Investigating its effects on cellular processes and pathways.
Industry: Potential use in the development of new therapeutic agents for gastrointestinal disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of gastric acid secretion and the increase of gastric mucosal blood flow. It targets specific receptors and pathways involved in these processes, leading to its therapeutic effects in reducing ulceration and promoting healing .
Comparison with Similar Compounds
Similar compounds include other benzothiazepine derivatives, such as:
BTM-1042: Known for its antispasmodic properties.
This compound stands out due to its specific combination of anti-ulcerous and anti-secretory properties, making it a unique candidate for further research and development .
Properties
Molecular Formula |
C21H25N3OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2R,3S)-3-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C21H25N3OS/c1-23-11-13-24(14-12-23)15-17-20(16-7-3-2-4-8-16)26-19-10-6-5-9-18(19)22-21(17)25/h2-10,17,20H,11-15H2,1H3,(H,22,25)/t17-,20+/m1/s1 |
InChI Key |
YGOYABDTPZVXLE-XLIONFOSSA-N |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H]2[C@@H](SC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)CC2C(SC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Synonyms |
2,3-dihydro-3-(4-methyl-piperizinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one BTM 1018 BTM 1041 BTM 1042 BTM 1042 hydrochloride BTM 1042, (cis-(+))-isomer BTM 1042, (cis-(+-))-isomer BTM 1086 BTM-1018 BTM-1041 BTM-1042 BTM-1086 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.